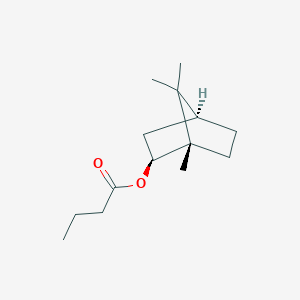
Isobornyl butyrate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Microbial Production and Conversion
- Microbial Production : Isobutyrate (i-butyrate), a chemical closely related to Isobornyl butyrate, is a versatile platform chemical used as a precursor of plastics and emulsifiers. It can be microbially produced using genetically engineered organisms or microbiomes, starting from methanol and short-chain carboxylates, offering a route to produce it from non-sterile feedstocks (Huang, Kleerebezem, Rabaey, & Ganigué, 2020).
- Reciprocal Isomerization : Research demonstrates that butyrate and isobutyrate can undergo isomerization, a process where the structure of a molecule is rearranged. This reaction, explored with the anaerobic bacterium strain WoG13, showed the conversion of butyrate to isobutyrate and vice versa (Matthies & Schink, 1992).
Gut Microbiome and Health Implications
- Butyrate-Producing Bacterial Community : Butyrate, closely related to Isobornyl butyrate, is essential for a well-functioning colon. A study explored a gene-targeted approach to monitor the establishment and succession of butyrate-producing communities in the human microbiome, with implications for conditions like ulcerative colitis (Vital et al., 2013).
- Colonic Butyrate-Producing Communities : Another study focused on the taxonomic and functional diversity of butyrate-producing communities in the human gut, indicating their role in health and disease. This has implications for the development of precision medicine to combat functional dysbiosis (Vital, Karch, & Pieper, 2017).
Bioenergy and Environmental Applications
- Anaerobic Digestion : In anaerobic digestors, volatile fatty acids like butyrate and isobutyrate serve as indicators of process imbalance. Their levels are good parameters for monitoring system stability, especially in bioenergy production from organic waste (Ahring, Sandberg, & Angelidaki, 1995).
Epigenetic and Clinical Implications
- Epigenetic Effects : Butyrate, a short-chain fatty acid, affects epigenetic regulation through the inhibition of histone deacetylase. This has potential therapeutic implications for various diseases, from genetic/metabolic conditions to neurological disorders (Canani, Di Costanzo, & Leone, 2012).
- Butyrate in Animal Production : Butyrate's role in gut health and animal production has been highlighted, demonstrating its effect on controlling enteric pathogens and improving growth performance in animals. This may have parallels in human nutrition (Bedford & Gong, 2017).
Molecular and Cellular Research
- Regulation of Gene Expression : A study on bovine epithelial cells revealed that butyrate impacts alternative splicing and gene expression, including upregulation of host defense peptides and modulation of gut microbiota (Wu et al., 2012).
- Cancer Research : Research has indicated that butyrate treatment can reduce mucosal sensitivity to colon cancer development in rats, suggesting potential applications in cancer prevention and therapy (D’Argenio et al., 1996).
Advanced Materials and Engineering
- Material Science : A study on the water absorption characteristics of poly(isobornyl methacrylate) indicates the significance of detailed structure analysis for potential applications in biomaterials and engineering (Patel & Braden, 1991).
Propriétés
IUPAC Name |
[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPNQHBVIDJXJE-COPLHBTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CC2CCC1(C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1C[C@@H]2CC[C@]1(C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobornyl butyrate | |
CAS RN |
58479-55-3 | |
| Record name | Isobornyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Exo-bornyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




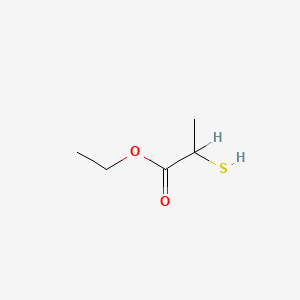
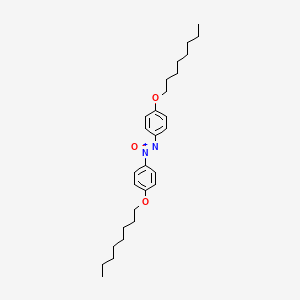
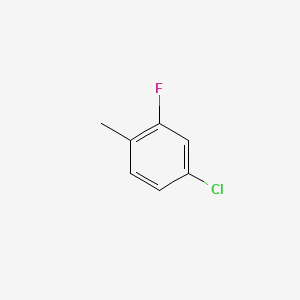
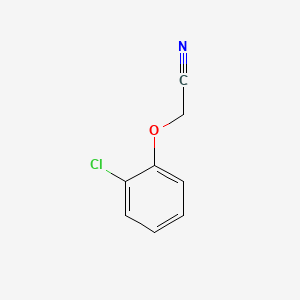
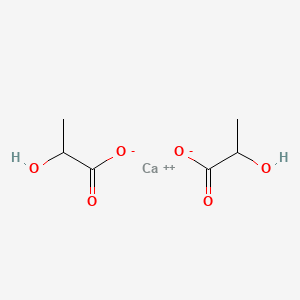
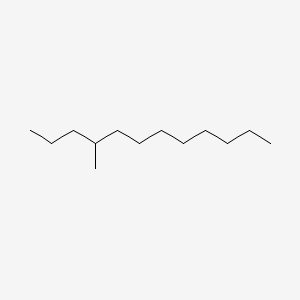
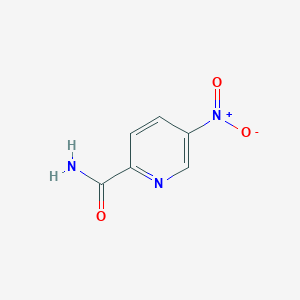
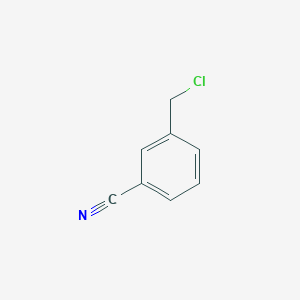
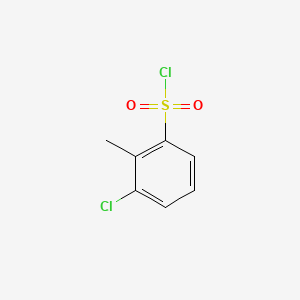
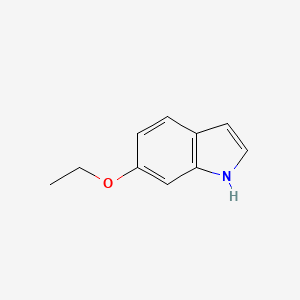
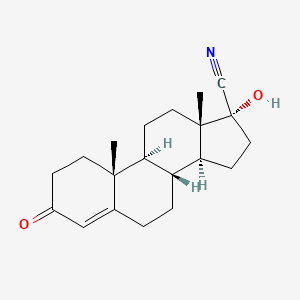
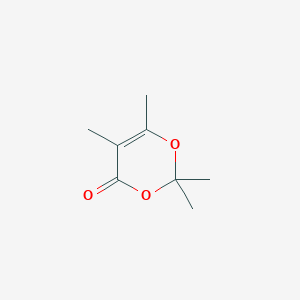
![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)